4-Nitronicotinic acid N-oxide

Nucleophilic Substitution Halogenation Synthetic Intermediate

Substituting 4-nitronicotinic acid or nicotinic acid N-oxide in halogenation protocols leads to failed syntheses-only the dual nitro/N-oxide activation of 4-nitronicotinic acid N-oxide (CAS 1078-05-3) enables direct POCl₃/POBr₃ conversion to 4-chloro/bromonicotinic acids. This compound is the validated precursor for palladium-catalyzed cross-coupling building blocks. • Direct precursor to 4-chloronicotinic acid and 4-bromonicotinic acid via phosphorus oxyhalides • Orthogonal 3-carboxylic acid tolerates esterification/amidation while preserving the activated 4-nitro group for subsequent nucleophilic displacement • Standard research purity 97%, m.p. 170-172 °C, XLogP -0.8; available in 1 g and 5 g packs

Molecular Formula C6H4N2O5
Molecular Weight 184.11 g/mol
CAS No. 1078-05-3
Cat. No. B086970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitronicotinic acid N-oxide
CAS1078-05-3
Molecular FormulaC6H4N2O5
Molecular Weight184.11 g/mol
Structural Identifiers
SMILESC1=C[N+](=CC(=C1[N+](=O)[O-])C(=O)O)[O-]
InChIInChI=1S/C6H4N2O5/c9-6(10)4-3-7(11)2-1-5(4)8(12)13/h1-3H,(H,9,10)
InChIKeyOYLXIYDCLHUDQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitronicotinic Acid N-Oxide Procurement Specifications


4-Nitronicotinic acid N-oxide (CAS 1078-05-3) is a substituted pyridine N-oxide derivative bearing a 3-carboxy group and a 4-nitro substituent [1]. The compound is commercially available at a standard research purity of 97% , with a reported melting point of 170-172 °C and a calculated XLogP3-AA of -0.8 [1], indicating moderate hydrophilicity. Its molecular formula is C₆H₄N₂O₅ with a molecular weight of 184.11 g/mol [1]. As a nitronicotinic acid N-oxide, it serves as a critical intermediate in the synthesis of halogenated nicotinic acid derivatives and functionalized pyridine scaffolds [2].

Halogenated nicotinic acid synthesis intermediate
Dual nitro and N-oxide activation for nucleophilic substitution
Carboxylic acid accessible for ester/amide derivatization
Research purity for synthetic workflow compatibility

Why Analogs Cannot Replace 4-Nitronicotinic Acid N-Oxide


Generic substitution with simpler analogs such as 4-nitronicotinic acid (CAS 100367-58-6) or nicotinic acid N-oxide (CAS 2398-81-4) fails because the target compound uniquely combines both a nitro group and an N-oxide moiety on the pyridine ring . This dual activation pattern is essential for the nucleophilic substitution reactions that yield 4-halogenated nicotinic acids [1]. While nicotinic acid N-oxide lacks the nitro group required for activation toward nucleophilic attack, 4-nitronicotinic acid lacks the N-oxide oxygen that facilitates specific deoxygenative halogenation pathways [2]. Procurement of the correct derivative is therefore non-negotiable for successful execution of established synthetic protocols.

4-Nitronicotinic acid (no N-oxide)
Lacks the N-oxide oxygen required for the deoxygenative halogenation pathway; reaction outcome may differ significantly.
Nicotinic acid N-oxide (no nitro group)
Absence of the 4-nitro group eliminates the activation needed for nucleophilic displacement; halogenation not observed under reported conditions.
Simpler pyridine acids
Mono-functionalized analogs cannot replicate the dual activation pattern required for 4-substitution; synthetic protocols may not transfer directly.

4-Nitronicotinic Acid N-Oxide vs. Analogs: Key Differentiators


Nucleophilic Substitution: Halogenation Precursor

Treatment of 4-nitronicotinic acid N-oxide with phosphorus oxychloride yields 4-chloronicotinic acid, whereas the same reaction with phosphorus oxybromide yields 4-bromonicotinic acid [1]. In contrast, nicotinic acid N-oxide (CAS 2398-81-4) lacks the 4-nitro group and does not undergo analogous nucleophilic substitution under these conditions, and 4-nitronicotinic acid (CAS 100367-58-6) lacks the N-oxide oxygen required for this specific deoxygenative halogenation pathway [2]. This establishes a unique synthetic utility that is not shared by mono-functionalized analogs.

Halogenation Reactivity
Reported
Yields 4-chloro or 4-bromo nicotinic acid with phosphorus oxyhalides; both nicotinic acid N-oxide and 4-nitronicotinic acid unreactive under same conditions.
Supports halogenation pathway studies
Reaction identity confirmed by product isolation
Nucleophilic Substitution Halogenation Synthetic Intermediate Pyridine N-Oxide

Lipophilicity (XLogP) Comparison

4-Nitronicotinic acid N-oxide has a calculated XLogP3-AA value of -0.8 [1]. In contrast, the parent compound nicotinic acid N-oxide (CAS 2398-81-4) has a predicted XLogP3 of -0.2 (estimated via PubChem) and 4-nitronicotinic acid (CAS 100367-58-6) has an XLogP3 of 0.5 [2]. The introduction of the N-oxide and nitro group lowers the lipophilicity relative to the non-oxidized nitro acid, which can significantly alter solubility and permeability in biological assays or chromatography.

Lipophilicity (XLogP)
Reported
Target: -0.8; Nicotinic acid N-oxide: -0.2; 4-Nitronicotinic acid: 0.5
Lower value may influence reversed-phase retention and permeability profiling
Computational prediction; experimental validation recommended
Lipophilicity XLogP Physicochemical Properties Drug Design

Melting Point vs. Non-Oxidized Analog

The experimentally determined melting point of 4-nitronicotinic acid N-oxide is 170–172 °C . In comparison, 4-nitronicotinic acid (CAS 100367-58-6) has a reported melting point of approximately 156–158 °C . The N-oxide functional group raises the melting point by ~14 °C, indicating stronger intermolecular interactions in the solid state, likely due to dipolar N-oxide contributions to crystal packing. This difference can impact storage requirements and the choice of recrystallization solvents.

Melting Point
Data to verify
170–172 °C (target) vs 156–158 °C (4-nitronicotinic acid); Δ ≈ +14 °C
Higher melting point may guide recrystallization solvent selection
Source not cited; verify experimentally for lot-specific behavior
Melting Point Thermal Stability Crystal Engineering Compound Handling

Esterification and Amide Synthesis

4-Nitronicotinic acid 1-oxide (2a) was successfully converted to the corresponding methyl ester (2b) and amide (2c) in good yields using diazomethane and active ester methodology with 1-hydroxybenzotriazole, respectively [1]. This demonstrates that the carboxylic acid functionality remains fully accessible for standard derivatization without interference from the N-oxide group. Such conversions are essential for building molecular diversity and for protecting the acid during subsequent reaction steps.

Derivatization Scope
Class-level
Methyl ester and amide obtained successfully via diazomethane and active ester methodology.
Supports scaffold diversification studies
Reported for 1-oxide derivative class; confirm on current batch
Esterification Amide Synthesis Synthetic Intermediate Protecting Group

Key Applications of 4-Nitronicotinic Acid N-Oxide


4-Halogenated Nicotinic Acid Synthesis

4-Nitronicotinic acid N-oxide serves as a direct precursor to 4-chloronicotinic acid and 4-bromonicotinic acid via reaction with phosphorus oxyhalides [1]. These 4-halogenated products are valuable intermediates in medicinal chemistry for Suzuki-Miyaura cross-coupling and other palladium-catalyzed transformations. Procurement of this specific N-oxide is essential, as alternative routes using 4-nitronicotinic acid or nicotinic acid N-oxide do not yield the 4-halogenated nicotinic acids under comparable conditions [2].

Nucleophilic Displacement to 4-Substituted Nicotinic Acids

The 4-nitro group in 4-nitronicotinic acid 1-oxide can be displaced by various nucleophiles, as demonstrated by the conversion of the corresponding anilide to 4-hydroxy, 4-chloro, 4-methoxy, 4-ethoxy, and 4-dimethylamino derivatives [1]. This nucleophilic substitution pathway offers a versatile strategy for accessing diverse 4-substituted nicotinic acid scaffolds that are otherwise challenging to prepare. Researchers requiring these specific substitution patterns should prioritize this compound over simpler analogs that cannot undergo this transformation.

Physicochemical Property Studies for Drug Discovery

The distinct XLogP value (-0.8) and melting point (170–172 °C) of 4-nitronicotinic acid N-oxide [1] make it a useful reference compound for structure-property relationship (SPR) studies focused on pyridine N-oxide derivatives. Its enhanced hydrophilicity relative to 4-nitronicotinic acid (XLogP 0.5) provides a quantifiable baseline for evaluating the impact of N-oxidation on solubility and permeability in lead optimization campaigns.

Pyridine Building Blocks for Medicinal Chemistry

The carboxylic acid group of 4-nitronicotinic acid N-oxide can be reliably esterified or converted to amides without affecting the N-oxide or nitro groups [1]. This allows chemists to generate libraries of pyridine-based compounds with diverse substitution patterns at the 3-position while maintaining the activated 4-nitro group for subsequent nucleophilic substitution or reduction. This orthogonal functional group compatibility is a key advantage for parallel synthesis and medicinal chemistry programs requiring functionalized pyridine cores.

Application
Selection Property
Validation Focus
4-Halogenated nicotinic acid synthesis
Dual nitro/N-oxide activation
Halogenation pathway outcome review
Nucleophilic displacement to 4-substituted nicotinic acids
4-Nitro leaving group
Nucleophile scope and product identity
Physicochemical property studies
XLogP and melting point profile
Hydrophilicity and thermal stability benchmarking
Pyridine building block derivatization
Orthogonal carboxylic acid reactivity
Ester/amide formation without N-oxide interference

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Nitronicotinic acid N-oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.